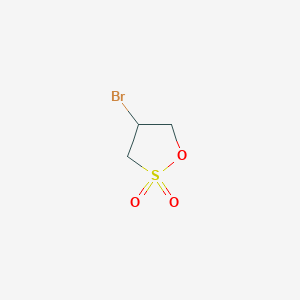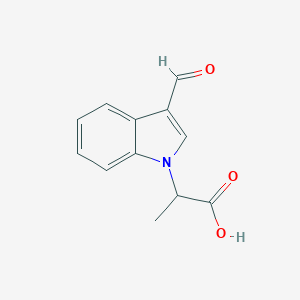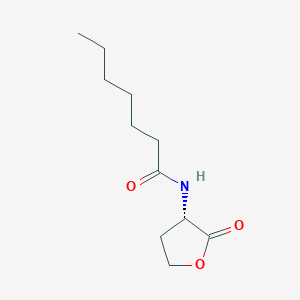
4-Bromo-1,2-oxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Bromo-1,2-oxathiolane 2,2-dioxide is a synthetic compound also known as bronopol . It is used as a preservative in various industrial and consumer products such as personal care products, cosmetics, and household cleaners .
Synthesis Analysis
The synthesis of 4-Bromo-1,2-oxathiolane 2,2-dioxide can be achieved through various routes. A commonly used method involves reacting [1,2]oxathiolane with bromine to produce 4-bromo-[1,2]oxathiolane, which is then reacted with benzoyl peroxide to yield the final product .Molecular Structure Analysis
The molecular formula of 4-Bromo-1,2-oxathiolane 2,2-dioxide is C3H5BrO3S . Its molecular weight is 201.04 . The structure of this compound can be viewed using a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
4-Bromo-1,2-oxathiolane 2,2-dioxide is an important intermediate compound widely used in organic synthesis reactions . It is often used in the synthesis of compounds with other chemical and biological activities .Physical And Chemical Properties Analysis
4-Bromo-1,2-oxathiolane 2,2-dioxide is a colorless solid . Its melting point is approximately 40-45 degrees Celsius . It is soluble in many organic solvents . The compound has a boiling point of 364.7±35.0 °C and a density of 1.996±0.06 g/cm3 .Eigenschaften
IUPAC Name |
4-bromooxathiolane 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFMEUQQADOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453844 |
Source


|
| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-oxathiolane 2,2-dioxide | |
CAS RN |
189756-89-6 |
Source


|
| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)


![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)




![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)


